methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
CAS No.:
Cat. No.: VC15728642
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate -](/images/structure/VC15728642.png)
Specification
Molecular Formula | C8H13NO2 |
---|---|
Molecular Weight | 155.19 g/mol |
IUPAC Name | methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
Standard InChI | InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
Standard InChI Key | HPVCCAYXVXMOOP-VQVTYTSYSA-N |
Isomeric SMILES | COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1 |
Canonical SMILES | COC(=O)C1C2CCC(C2)N1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₈H₁₃NO₂, derived from the bicyclo[2.2.1]heptane scaffold substituted with a methyl ester (-COOCH₃) at position 3 and a bridgehead nitrogen. The stereochemical configuration (1S,3S,4R) is critical for its biological activity and synthetic utility, as minor stereochemical deviations can drastically alter reactivity and binding properties .
Table 1: Key Chemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 155.18 g/mol | |
IUPAC Name | Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate | – |
CAS Number | Not explicitly listed (related ethyl ester: 214910-41-5) | |
Stereochemistry | (1S,3S,4R) | |
Canonical SMILES | COC(=O)[C@@H]1[C@H]2CCC@HN1 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate typically begins with enantiomerically pure precursors to ensure stereochemical fidelity. A reported method involves:
-
Aldehyde Functionalization: Starting from (1S,3R,4R)- or (1S,3S,4R)-configured aldehydes, such as compound 4 in , which undergoes trichloroacetate-mediated dichlorination or dibromination to install halogenated vinyl groups.
-
Esterification: The carboxylic acid derivative (e.g., (3S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ) is treated with methanol under acidic conditions to yield the methyl ester.
-
Purification: Chromatography on silica gel (e.g., n-hexane/EtOAc mixtures) isolates the product in ≥95% purity .
Key Reaction Conditions
-
Dichlorination: Uses trichloroacetic acid and sodium trichloroacetate in DMF .
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole derivatives .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but may hydrolyze in strongly acidic or basic environments. Its solubility profile aligns with similar esters:
-
Low Solubility: Aqueous solutions (without co-solvents).
Table 2: Physical Properties of Related Esters
Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |
---|---|---|---|
Ethyl (1R,3S,4S)-2-azabicyclo[...]carboxylate | 234.1 ± 23.0 | 1.089 ± 0.06 | DCM, Ethanol |
Methyl ester (predicted) | ~220–230 | ~1.07–1.10 | DCM, THF, Ethanol |
Spectroscopic Characterization
NMR and Mass Spectrometry
Applications in Drug Discovery
Role in Click Chemistry
The compound’s alkyne or azide derivatives participate in CuAAC reactions to generate triazole-linked bioconjugates. For example:
-
Triazole Formation: Reaction with azides (e.g., compound 11 in ) yields 1,4-disubstituted triazoles, enhancing molecular rigidity and bioactivity .
Pharmacological Relevance
The 2-azabicyclo[2.2.1]heptane core is a privileged structure in medicinal chemistry, featured in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume